
7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one, also known as AMG-333, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. AMG-333 is a small molecule that belongs to the quinolone family and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Antibacterial Applications
Novel derivatives of the chemical structure have been designed and synthesized to target respiratory pathogens, showing potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including drug-resistant strains. This is evident in compounds designed for treating respiratory tract infections, which exhibited excellent in vitro and in vivo activities (Odagiri et al., 2013). Similarly, 7-azetidinylquinolones, a related derivative, demonstrated significant antibacterial efficacy, enhancing our understanding of the structural requirements for antimicrobial potency (Frigola et al., 1994).
Antitumor and Anticancer Applications
Compounds incorporating the quinolin-4(1H)-one scaffold have shown promising antitumor activities. For instance, analogs designed for tubulin assembly inhibition exhibited potent cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer drug candidates (Chang et al., 2009). Additionally, Schiff bases and azo dyes derived from related structures displayed significant anticancer activity, especially against breast, liver, and colon cancer cell lines, further supporting the anticancer applications of these compounds (Saeed et al., 2020).
Other Pharmacological Applications
Explorations into the pharmacological properties of related compounds have identified potential applications beyond antibacterial and anticancer activities. For instance, the investigation of fluoroquinolones and their novel derivatives for antimycobacterial properties against Mycobacterium tuberculosis reveals a broader spectrum of therapeutic potential (Senthilkumar et al., 2009). Moreover, the synthesis and evaluation of chlorinated and fluorinated azaindenoisoquinolines as topoisomerase I inhibitors present another avenue for drug development, with compounds exhibiting potent cytotoxicities in cancer cell cultures (Elsayed et al., 2017).
properties
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-16-7-9-17(10-8-16)30(28,29)22-15-25(2)20-14-21(19(24)13-18(20)23(22)27)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPADVCMFIBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)
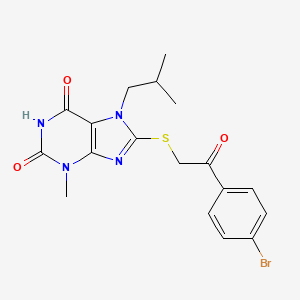
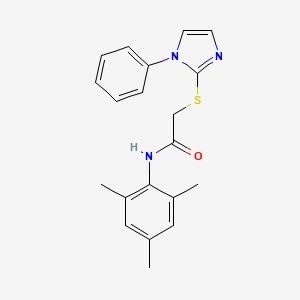
![Ethyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2999985.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2999987.png)
![ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2999989.png)
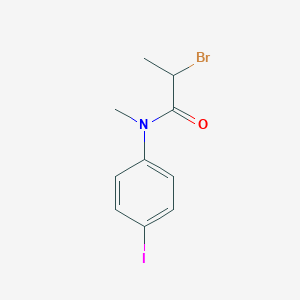
![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)
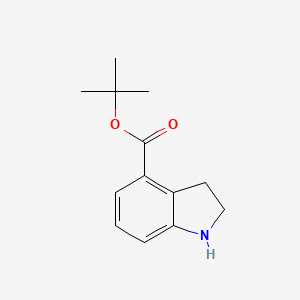

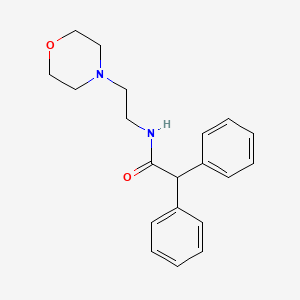
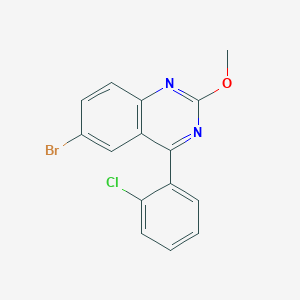
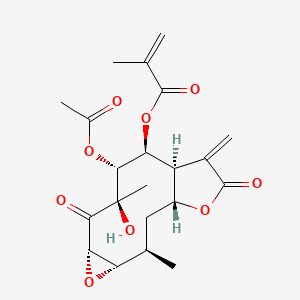
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B3000001.png)